2-Bromo-3-methoxy-1-phenylpropan-1-one
Overview
Description
2-Bromo-3-methoxy-1-phenylpropan-1-one is an organic compound with the molecular formula C10H11BrO2. It is a brominated derivative of propiophenone and is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both bromine and methoxy groups, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methoxy-1-phenylpropan-1-one can be synthesized through several methods. One common method involves the bromination of 3-methoxypropiophenone using bromine in the presence of an acid catalyst. The reaction typically proceeds as follows:
Bromination Reaction: 3-Methoxypropiophenone is treated with bromine (Br2) in the presence of a catalyst such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxy-1-phenylpropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of 2-bromo-3-methoxy-1-phenylpropan-1-ol.
Oxidation: Formation of 2-bromo-3-methoxybenzaldehyde or 2-bromo-3-methoxybenzoic acid.
Scientific Research Applications
2-Bromo-3-methoxy-1-phenylpropan-1-one is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: In the development of new drugs and therapeutic agents.
Material Science: In the preparation of advanced materials and polymers.
Biological Studies: As a probe or reagent in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxy-1-phenylpropan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylpropan-1-one: Lacks the methoxy group, making it less reactive in certain reactions.
3-Methoxypropiophenone: Lacks the bromine atom, affecting its reactivity towards nucleophiles.
2-Bromo-3-methoxybenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.
Uniqueness
2-Bromo-3-methoxy-1-phenylpropan-1-one is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-bromo-3-methoxy-1-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-7-9(11)10(12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHVVSACGNVXHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517693 | |
Record name | 2-Bromo-3-methoxy-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21726-71-6 | |
Record name | 2-Bromo-3-methoxy-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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